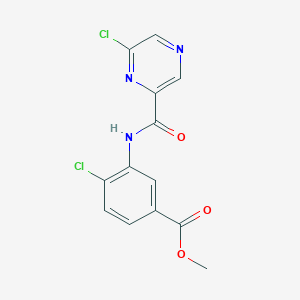
Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate is a chemical compound with the molecular formula C13H9Cl2N3O3 It is characterized by the presence of a benzoate ester group, a chlorinated pyrazine ring, and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate typically involves the following steps:
Formation of the Amide Linkage: The initial step involves the reaction of 4-chloro-3-nitrobenzoic acid with 6-chloropyrazine-2-amine under suitable conditions to form the amide bond. This reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Reduction of the Nitro Group: The nitro group in the intermediate product is then reduced to an amine using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The nitro group in the intermediate can be reduced to an amine using reducing agents like Pd/C and hydrogen gas.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaOH, K2CO3).
Reduction Reactions: Reducing agents (Pd/C, hydrogen gas), solvents (ethanol, methanol).
Oxidation Reactions: Oxidizing agents (KMnO4, H2O2), solvents (water, acetic acid).
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the chlorine atoms.
Reduction Reactions: Amino derivatives.
Oxidation Reactions: Oxidized derivatives such as oxides or hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s chlorinated pyrazine ring and amide linkage allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-chloro-2-(6-chloropyrazine-2-amido)benzoate: Similar structure but with different substitution patterns on the benzoate ring.
N-Benzylpyrazine-2-carboxamides: Compounds with similar pyrazine and amide functionalities but different substituents on the benzyl group.
Uniqueness
Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorinated pyrazine and benzoate ester groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
methyl 4-chloro-3-[(6-chloropyrazine-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O3/c1-21-13(20)7-2-3-8(14)9(4-7)18-12(19)10-5-16-6-11(15)17-10/h2-6H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKZFZSGYWTUQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CN=CC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













